molecular formula C8H7F3OS B12088216 Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- CAS No. 1804886-63-2

Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)-

Cat. No.: B12088216
CAS No.: 1804886-63-2
M. Wt: 208.20 g/mol
InChI Key: LSRUCVNXVLPZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- is a complex organic compound characterized by the presence of difluoromethoxy, fluoro, and methylthio groups attached to a benzene ring

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- has several scientific research applications:

Mechanism of Action

The mechanism by which Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- exerts its effects involves interactions with molecular targets and pathways. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and interactions with other molecules. For example, the inductive and conjugative effects of the substituents can activate or deactivate the benzene ring toward electrophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(difluoromethoxy)-4-fluoro-2-(methylthio)-
  • Benzene, 1-(difluoromethoxy)-2,3-difluoro-4-(methylthio)-
  • Benzene, 1-(difluoromethoxy)-4-fluoro-3-(methylthio)-

Uniqueness

Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- is unique due to the specific positioning of its substituents, which can significantly influence its chemical properties and reactivity. The combination of difluoromethoxy, fluoro, and methylthio groups provides a distinct electronic environment that can be exploited in various applications .

Properties

CAS No.

1804886-63-2

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

1-(difluoromethoxy)-3-fluoro-5-methylsulfanylbenzene

InChI

InChI=1S/C8H7F3OS/c1-13-7-3-5(9)2-6(4-7)12-8(10)11/h2-4,8H,1H3

InChI Key

LSRUCVNXVLPZDQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)F)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.